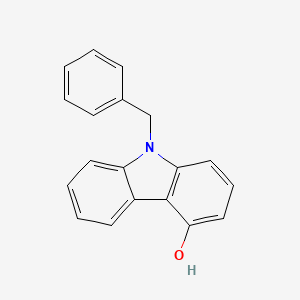
9-Benzyl-9H-carbazol-4-ol
Cat. No. B8484263
Key on ui cas rn:
329727-96-0
M. Wt: 273.3 g/mol
InChI Key: JPVITKXYYHEOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06514968B1
Procedure details


To a mixture of 9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (3.89 g, 14.13 mmol), THF (20 mL) in THF (20 mL) and DMF (15 mL) is added pyridinium hydrobromide perbromide (5.42 g, 16.96 mmol) as a solution in DMF (5 mL). After stirring for 5 h at room temperature, TLC (EtOAc-hexane, 20/80) showed little or no reaction had occurred, so the mixture is stirred at 70° C. for 4 h and then allowed to cool (and stir the remainder of the night). The solvents then are removed and the residue is partitioned between Et2O and brine, dil. Na2S2O3, and brine. The aqueous layer is removed and CH2Cl2 is added to the organic layer (from which solids had begun to precipitate). The organic layers are dried over MgSO4 and taken to dryness. Without further purification, the crude product is stirred with LiBr (2.67 g, 31 mmol) and Li2CO3 (2.07 g, 28 mmol) in DMF (50 mL) at 100° C. for 45 min, and then at reflux for 3 h. After cooling, the solvent is removed and the residue is partitioned between CH2Cl2 and water. The organic layers are dried over sodium sulfate and concentrated to dryness. The residue is chromatographed on silica gel (250 mL) using EtOAc-heptane (15/85)/CH2Cl2 (6:1) as eluent to give 2.78 g of solid; mp 119-121.5° C.; IR (drift) 3353, 1602, 1485, 1458, 1337, 1328, 1279, 1230, 1138, 1104, 780, 748, 735, 714, 700 cm−1; 1H NMR (CDCl3) δ5.32, 5.50, 6.60, 6.97, 7.14, 7.26, 7.3-7.4, 8.33. Anal. Calcd for C19H15NO: C, 83.49; H, 5.53; N, 5.12. Found: C, 82.35; H, 5.51; N, 5.06.




Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:20]2[CH2:19][CH2:18][CH2:17][C:16](=[O:21])[C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br.[NH+]1C=CC=CC=1.CCOC(C)=O.CCCCCC.[Li+].[Br-]>C1COCC1.CN(C=O)C>[CH2:1]([N:8]1[C:20]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:21])[C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.89 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1C2=CC=CC=C2C=2C(CCCC12)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
pyridinium hydrobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br.[NH+]1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
EtOAc hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 5 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred at 70° C. for 4 h
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool (and
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir the remainder of the night)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents then are removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is partitioned between Et2O and brine, dil. Na2S2O3, and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
CH2Cl2 is added to the organic layer (from which solids had begun to precipitate)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers are dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Without further purification
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is partitioned between CH2Cl2 and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers are dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is chromatographed on silica gel (250 mL)
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C2=CC=CC=C2C=2C(=CC=CC12)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.78 g | |
| YIELD: CALCULATEDPERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

